molecular formula C24H24N2O2 B14630793 Pyridine, 1,1'-((1,1'-biphenyl)-2,2'diyldicarbonyl)bis(1,2,3,4-tetrahydro- CAS No. 52882-85-6

Pyridine, 1,1'-((1,1'-biphenyl)-2,2'diyldicarbonyl)bis(1,2,3,4-tetrahydro-

Cat. No.: B14630793
CAS No.: 52882-85-6
M. Wt: 372.5 g/mol
InChI Key: GJDQHPROATWTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) is a complex organic compound with the molecular formula C24H24N2O2 and a molecular weight of 372.4596 This compound is characterized by its unique structure, which includes a biphenyl core linked to two pyridine rings through dicarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) typically involves multi-step organic reactions. One common approach is the condensation of biphenyl-2,2’-dicarboxylic acid with pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and probes for studying biological processes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives and pyridine-based molecules, such as:

Uniqueness

What sets Pyridine, 1,1’-((1,1’-biphenyl)-2,2’diyldicarbonyl)bis(1,2,3,4-tetrahydro-) apart is its unique biphenyl-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

52882-85-6

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

[2-[2-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone

InChI

InChI=1S/C24H24N2O2/c27-23(25-15-7-1-8-16-25)21-13-5-3-11-19(21)20-12-4-6-14-22(20)24(28)26-17-9-2-10-18-26/h3-7,9,11-15,17H,1-2,8,10,16,18H2

InChI Key

GJDQHPROATWTCW-UHFFFAOYSA-N

Canonical SMILES

C1CC=CN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)N4CCCC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.